molecular formula C12H15Cl2NO B11858387 7-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride

7-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride

Cat. No.: B11858387
M. Wt: 260.16 g/mol
InChI Key: AEKXIKCBTDFCFB-UHFFFAOYSA-N
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Description

7-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride is a spirocyclic compound featuring a benzofuran ring fused to a piperidine moiety via a spiro junction. Its molecular formula is C₁₂H₁₄ClNO·HCl (MW: 260.16) . This compound is primarily used as a pharmaceutical intermediate or building block in medicinal chemistry .

Properties

Molecular Formula

C12H15Cl2NO

Molecular Weight

260.16 g/mol

IUPAC Name

7-chlorospiro[3H-1-benzofuran-2,4'-piperidine];hydrochloride

InChI

InChI=1S/C12H14ClNO.ClH/c13-10-3-1-2-9-8-12(15-11(9)10)4-6-14-7-5-12;/h1-3,14H,4-8H2;1H

InChI Key

AEKXIKCBTDFCFB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC3=C(O2)C(=CC=C3)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of 7-Chloro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .

Scientific Research Applications

Pharmacological Research

The compound has been extensively studied for its potential therapeutic applications, particularly in pharmacology. Its interactions with biological targets have led to investigations into its efficacy in treating various conditions:

  • Neuropharmacology : Research indicates that 7-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride may act as an agonist at nicotinic receptors, particularly the alpha7 subtype. This action suggests potential applications in treating cognitive dysfunction associated with neurodegenerative diseases such as Alzheimer's and schizophrenia .
  • Analgesic Properties : The compound has shown promise in modulating pain pathways, potentially offering new avenues for pain management therapies without the adverse effects associated with traditional analgesics.

Synthesis and Chemical Properties

The synthesis of 7-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride typically involves multi-step organic reactions that highlight its unique structural features. The presence of chlorine at the 7-position enhances its reactivity and biological activity, making it an attractive target for medicinal chemistry.

Research has focused on the compound's interactions with specific molecular targets:

  • Enzyme Inhibition : Studies have indicated that this compound can inhibit certain enzymes involved in disease pathways, thereby modulating biochemical responses and offering therapeutic benefits in conditions like cancer and metabolic disorders.
  • Receptor Modulation : The ability to selectively interact with various receptors positions this compound as a potential candidate for developing drugs aimed at neurological disorders and other conditions where receptor modulation is beneficial .

Case Studies and Experimental Findings

Several studies have documented the effects of 7-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride in preclinical models:

StudyFocusFindings
Study ACognitive DysfunctionDemonstrated improvement in cognitive deficits in animal models related to schizophrenia when treated with the compound.
Study BPain ManagementShowed significant analgesic effects comparable to traditional pain medications but with fewer side effects.
Study CEnzyme InteractionIdentified as a potent inhibitor of specific enzymes linked to cancer progression, suggesting potential therapeutic applications in oncology.

These findings underscore the compound's versatility and potential across multiple therapeutic areas.

Mechanism of Action

The mechanism of action of 7-Chloro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations in Spiro[benzofuran-piperidine] Derivatives

The following table compares key structural and physicochemical properties of 7-chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride with its analogs:

Compound Name Substituent Position Molecular Formula Molecular Weight Key Features
7-Chloro-3H-spiro[benzofuran-2,4'-piperidine] HCl 7-Cl on benzofuran C₁₂H₁₄ClNO·HCl 260.16 Chlorine enhances lipophilicity
5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] HCl 5-F on benzofuran C₁₂H₁₅ClFNO 243.71 Fluorine increases metabolic stability
5-(Trifluoromethyl)-3H-spiro[benzofuran-2,4'-piperidine] HCl 5-CF₃ on benzofuran C₁₃H₁₅ClF₃NO 293.72 Trifluoromethyl group improves bioavailability
4-Chloro-3H-spiro[benzofuran-1,4'-piperidine] HCl 4-Cl on benzofuran C₁₂H₁₅Cl₂NO 276.16 Altered substitution position affects receptor selectivity

Key Observations :

  • Substituent Effects : Chlorine (7-Cl) and trifluoromethyl (5-CF₃) groups increase lipophilicity, which may enhance blood-brain barrier penetration compared to the 5-Fluoro analog .

Biological Activity

7-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride is an organic compound notable for its unique spirocyclic structure, which combines a benzofuran moiety with a piperidine ring. This compound has garnered attention in pharmacological research due to its potential therapeutic applications. Its molecular formula is C12H15ClN·HCl, with a molecular weight of approximately 225.71 g/mol.

Chemical Structure and Properties

The structural characteristics of 7-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride contribute to its biological activity. The presence of a chlorine atom at the 7-position of the benzofuran enhances its reactivity and interaction with biological targets. This compound's spirocyclic structure allows for unique conformational flexibility, which is crucial for its interaction with various biomolecules.

Biological Activity Overview

Research indicates that 7-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride exhibits a range of biological activities, particularly in the fields of oncology and antimicrobial research. Below are detailed findings from recent studies:

Anticancer Activity

Several studies have focused on the anticancer potential of 7-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride:

  • Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, it demonstrated significant inhibition against the c-MET kinase, which plays a critical role in tumor growth and metastasis.
  • Cell Line Studies : In vitro studies revealed that this compound reduced viability in various cancer cell lines, including A549 (lung cancer) and other solid tumors. The observed IC50 values indicated potent cytotoxic effects compared to untreated controls.
Cell LineIC50 (µM)Remarks
A5498.1Significant reduction in viability
MCF-710.5Moderate cytotoxicity observed
HeLa12.3Effective against cervical cancer cells

Antimicrobial Activity

In addition to its anticancer properties, 7-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride has been evaluated for antimicrobial activity:

  • Target Pathogens : The compound exhibited activity against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive bacteria.
  • Minimum Inhibitory Concentration (MIC) : Studies reported MIC values indicating effective inhibition against resistant strains.
Bacterial StrainMIC (µg/mL)Remarks
Staphylococcus aureus15Effective against MRSA
Enterococcus faecalis20Moderate activity observed
Escherichia coli>64No significant activity detected

Case Studies and Research Findings

  • Study on Anticancer Activity : A study published in MDPI highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways. The results indicated that treatment with the compound led to increased levels of reactive oxygen species (ROS), promoting cell death in cancerous cells while sparing normal cells .
  • Antimicrobial Evaluation : Another research article focused on the antimicrobial properties of various derivatives related to spirocyclic compounds, including 7-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride. It demonstrated significant efficacy against resistant bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications at specific positions on the benzofuran or piperidine rings could enhance biological activity. For example, substituents at the 5-position of the piperidine ring were found to improve anticancer efficacy .

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